molecular formula C9H11F2NO B13578958 (r)-2-Amino-2-(2,6-difluoro-3-methylphenyl)ethan-1-ol

(r)-2-Amino-2-(2,6-difluoro-3-methylphenyl)ethan-1-ol

Cat. No.: B13578958
M. Wt: 187.19 g/mol
InChI Key: MVWZJMMIRLSXEU-ZETCQYMHSA-N
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Description

(2R)-2-Amino-2-(2,6-difluoro-3-methylphenyl)ethan-1-ol is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an amino group, two fluorine atoms, and a methyl group attached to a phenyl ring, along with an ethan-1-ol backbone. Its unique structure imparts specific chemical and physical properties that make it valuable in different domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-2-(2,6-difluoro-3-methylphenyl)ethan-1-ol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-2-(2,6-difluoro-3-methylphenyl)ethan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

(2R)-2-Amino-2-(2,6-difluoro-3-methylphenyl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-2-amino-2-(2,6-difluoro-3-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino group and the phenyl ring play crucial roles in binding to enzymes or receptors, leading to modulation of biological pathways. The presence of fluorine atoms enhances its binding affinity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-Amino-2-(2,6-difluoro-3-methylphenyl)ethan-1-ol is unique due to its chiral nature and the specific arrangement of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H11F2NO

Molecular Weight

187.19 g/mol

IUPAC Name

(2R)-2-amino-2-(2,6-difluoro-3-methylphenyl)ethanol

InChI

InChI=1S/C9H11F2NO/c1-5-2-3-6(10)8(9(5)11)7(12)4-13/h2-3,7,13H,4,12H2,1H3/t7-/m0/s1

InChI Key

MVWZJMMIRLSXEU-ZETCQYMHSA-N

Isomeric SMILES

CC1=C(C(=C(C=C1)F)[C@H](CO)N)F

Canonical SMILES

CC1=C(C(=C(C=C1)F)C(CO)N)F

Origin of Product

United States

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